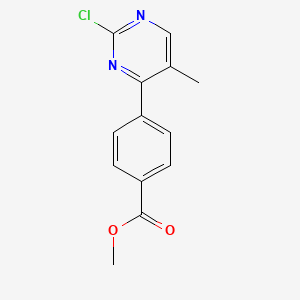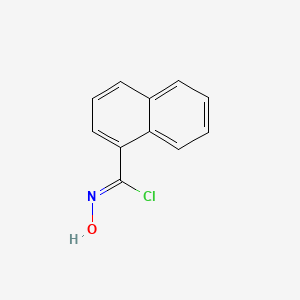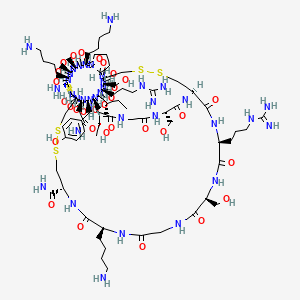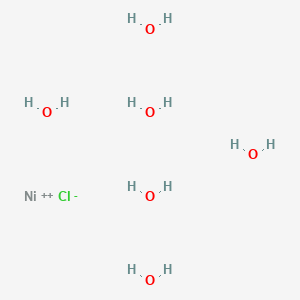
3-(4-Isopropylpiperazin-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Isopropylpiperazin-1-yl)propan-1-ol is a chemical compound with the molecular formula C10H22N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylpiperazin-1-yl)propan-1-ol typically involves the reaction of 4-isopropylpiperazine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as Yb(OTf)3 in acetonitrile . The product is then purified through recrystallization from optimized solvents to achieve high purity .
Industrial Production Methods
For large-scale production, the synthesis route involves the addition reaction of 4-isopropylpiperazine with propylene oxide, followed by purification steps such as recrystallization. The overall yield of this process is approximately 45%, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Isopropylpiperazin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Isopropylpiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Isopropylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets. It is believed to act on neurotransmitter transporters, inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, potentially leading to therapeutic effects in conditions such as depression and anxiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Isopropylpiperazin-1-yl)propan-1-amine: This compound is structurally similar but contains an amine group instead of a hydroxyl group.
3-Piperidin-4-yl-propan-1-ol: Another similar compound with a piperidine ring instead of a piperazine ring.
Uniqueness
3-(4-Isopropylpiperazin-1-yl)propan-1-ol is unique due to its specific structure, which allows it to interact with multiple neurotransmitter systems. This multi-target interaction makes it a promising candidate for the development of novel therapeutic agents .
Eigenschaften
Molekularformel |
C10H22N2O |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
3-(4-propan-2-ylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h10,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
RZUVZJCXTHNTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




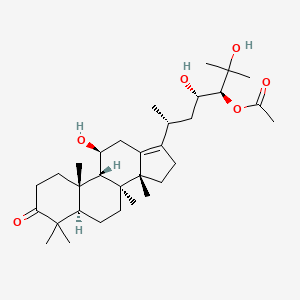
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
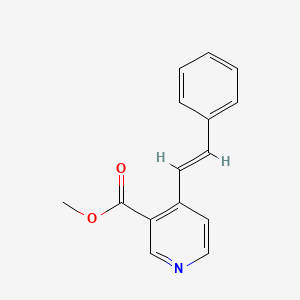
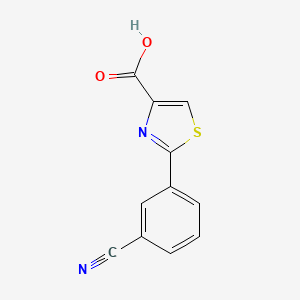

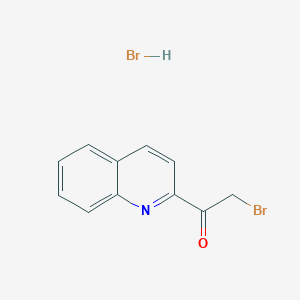
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)

